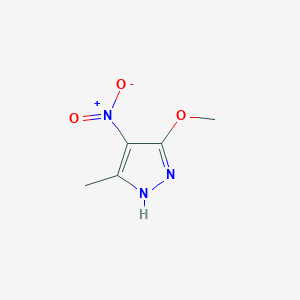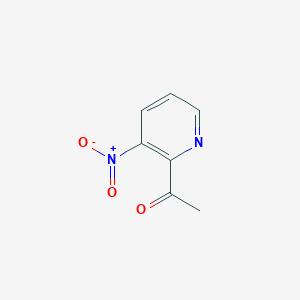
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves multiple steps, including selective nucleophilic attacks, cyclization, and etherification. For instance, a compound closely related to the target molecule was synthesized through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, highlighting the complexity and the strategic approach required in the synthesis of these compounds (Gong Ping, 2005). Such methodologies emphasize mild reaction conditions, the importance of starting materials, and the efficiency of the process to achieve the desired product.
Molecular Structure Analysis
Quinazoline derivatives exhibit interesting crystalline structures that are crucial for their biological activity. For example, a similar compound was shown to crystallize in an orthorhombic system, with specific molecular interactions like weak N–H…N hydrogen bonding contributing to a three-dimensional structure vital for its biological functions (Zhi-qiang Cai et al., 2019). These structural analyses are fundamental in understanding the interaction mechanisms of these compounds with biological targets.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure : A study on a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, focuses on its synthesis, crystal structure, and potential as an inhibitor for lung cancer cell proliferation (Cai et al., 2019).
Pharmacokinetic Evaluation : Another study explores the design, synthesis, and preliminary pharmacokinetic evaluation of d3-Poziotinib Hydrochloride, a derivative of 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl pivalate, showing the compound's stability and potential in drug development (Ma et al., 2019).
Antitumor Activities : Research on 4-aminoquinazoline derivatives, including structures similar to the query compound, demonstrates their antitumor activities, particularly against certain cell lines, highlighting their potential in cancer therapy (Li, 2015).
Metabolite Identification : A study on HM781-36B, a tyrosine kinase inhibitor and related to the query compound, focuses on its metabolites and pharmacokinetics, crucial for understanding its behavior in vivo and in vitro (Kim et al., 2013).
Synthetic Methods : The synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline is another area of research, contributing to the development of more efficient and yield-effective synthetic routes (Ping, 2005).
Novel Antitumor Agents : Novel 4-arylaminoquinazolines bearing specific moieties have been studied for their antitumor activity and as EGFRwt-TK inhibitors, showcasing the compound's potential in cancer treatment (Zhang et al., 2019).
Propiedades
IUPAC Name |
[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O3.ClH/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10;/h3-8H,1-2H3,(H,20,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWFFFXYPQXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625991 | |
| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride | |
CAS RN |
184475-70-5 | |
| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)












![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)